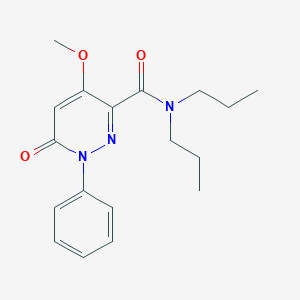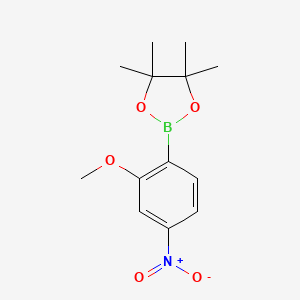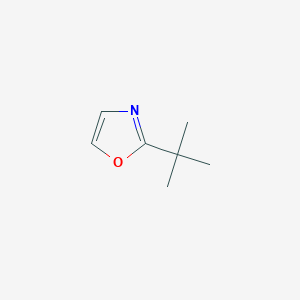![molecular formula C12H15NO2 B2499332 N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide CAS No. 2034352-68-4](/img/structure/B2499332.png)
N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide” is a chemical compound with the molecular formula C13H15NO4 . It has a molecular weight of 249.27 .
Molecular Structure Analysis
The molecular structure of “this compound” includes a furan ring attached to a cyclohexene ring via a methylene bridge and an amide group .
Physical And Chemical Properties Analysis
The melting point of “this compound” is between 135 - 137 degrees Celsius .
科学的研究の応用
Bio-based Polyamides Synthesis
Bio-based polyamides have been synthesized from components like dimethyl furan-2,5-dicarboxylate, showcasing a potential application of furan derivatives in creating sustainable materials. These polyamides exhibit high glass transition temperatures and poor crystallization, attributed to the asymmetric rigid structure of cyclohexane and furan. The molecular weight of these polymers is relatively low, which is believed to be due to the large steric hindrance from cyclohexane and furan, along with side reactions such as N-methylation and decarboxylation. This research underlines the potential of furan derivatives in developing bio-based plastics with specific thermal and solubility properties (Lei Mao, Li Pan, Bomou Ma, & Yong He, 2021).
Neuroinflammation Imaging
Furan derivatives have been identified for their application in PET imaging of microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker. This application is significant for the noninvasive imaging of neuroinflammation, which is a key factor in a variety of neuropsychiatric disorders. The specific furan derivative [11C]CPPC demonstrates high brain uptake in models of neuroinflammation, offering insights into microglial activity and the potential to monitor neuroinflammatory effects of treatments (A. Horti et al., 2019).
Antimicrobial Activity
A thiazole-based heterocyclic amide, N-(thiazol-2-yl)furan-2-carboxamide, has been synthesized and shown to possess antimicrobial activity against a range of microorganisms, including Gram-negative and Gram-positive bacteria, as well as fungi. This study highlights the potential pharmacological applications of furan derivatives in developing new antimicrobial agents. The antimicrobial properties, coupled with the structural and electronic characterizations through X-ray diffraction and DFT modeling, suggest these compounds as promising candidates for further pharmacological exploration (Sukriye Cakmak et al., 2022).
High-Performance Materials
Research on furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides presents these materials as sustainable alternatives to polyphthalamides, with applications as high-performance materials. The enzymatic polymerization method used in producing poly(octamethylene furanamide) (PA8F) yields polymers with high molecular weight and comparable thermal properties to their petrochemical counterparts. These findings underscore the role of furan derivatives in the development of environmentally friendly materials with significant commercial interest (Yi Jiang et al., 2015).
Safety and Hazards
作用機序
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological properties . They have been employed as medicines in various disease areas .
Mode of Action
It’s known that furan derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Furan derivatives have been known to play essential roles in numerous biochemical pathways linked to various metabolic disorders and diseases including diabetes, viral and bacterial infections, lysosomal storage disorders, and cancer .
Result of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological properties .
特性
IUPAC Name |
N-(furan-2-ylmethyl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(10-5-2-1-3-6-10)13-9-11-7-4-8-15-11/h1-2,4,7-8,10H,3,5-6,9H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFFTRFVSNFOHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-3-phenyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2499250.png)

![2-chloro-N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2499255.png)
![N'-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]isonicotinohydrazide](/img/structure/B2499257.png)
![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2499258.png)
![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide](/img/structure/B2499259.png)
![2-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2499260.png)

![N-(1-cyanocyclohexyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propanamide](/img/structure/B2499265.png)

![1-(3-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}methanesulfonamide](/img/structure/B2499268.png)


![N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2499272.png)
